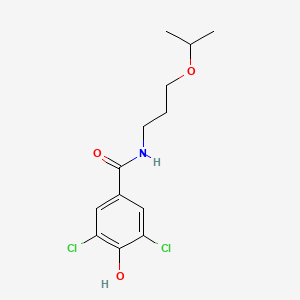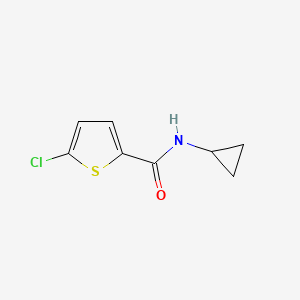
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide, also known as MPHP, is a novel psychoactive substance that has gained popularity in recent years. MPHP belongs to the class of synthetic cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant. MPHP has been shown to have a potent stimulant effect on the central nervous system, and it has been the subject of scientific research in recent years.
Wirkmechanismus
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a potent stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to have an affinity for the sigma-1 receptor, which may be involved in its psychoactive effects.
Biochemical and Physiological Effects
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory problems. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to cause neurotoxicity in animal studies, leading to potential long-term neurological damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been used in laboratory experiments to investigate its effects on the central nervous system and its potential as a new psychoactive substance. Its relatively simple synthesis method and potent stimulant effects make it a useful tool for researchers. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory settings.
Zukünftige Richtungen
There are a number of future directions for research on N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of interest is its potential for abuse and addiction, and the development of strategies to prevent its use. Further research is also needed to investigate its long-term neurological effects and potential for neurotoxicity.
Synthesemethoden
The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of pyrrolidine with 4-pyridinemethanamine, followed by the addition of 2-phenylacetyl chloride and N-methylmorpholine. The resulting compound is then purified using chromatography to obtain pure N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been the subject of scientific research due to its potential as a new psychoactive substance. Researchers have studied the effects of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide on the central nervous system and its potential as a treatment for various neurological disorders. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been used in animal studies to investigate its mechanism of action and potential for abuse.
Eigenschaften
IUPAC Name |
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(15-17-9-11-21-12-10-17)20(25)18-8-5-13-23(18)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNASDLWUKCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)
![N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533489.png)

![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)